molecular formula C25H21F2NO4 B12304048 (R)-4-(2,4-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2,4-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12304048
M. Wt: 437.4 g/mol
InChI Key: WHMGZFGSXUFZQY-UHFFFAOYSA-N
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Description

Fmoc-2,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. The compound’s molecular formula is C25H21F2NO4, and it has a molecular weight of 437.44 g/mol . This compound is used primarily in peptide synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-difluoro-D-homophenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of Fmoc-2,4-difluoro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-2,4-difluoro-D-homophenylalanine is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology

In biological research, this compound is used to study protein interactions and functions. The presence of fluorine atoms can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate protein structures .

Medicine

Fluorinated amino acids can improve the pharmacokinetic properties of peptide-based drugs, making them more resistant to enzymatic degradation .

Industry

In the industrial sector, this compound is used in the synthesis of specialized materials and coatings. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of Fmoc-2,4-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms can influence the compound’s interactions with biological targets, enhancing binding affinity and specificity. The Fmoc group serves as a protective group during synthesis, which can be removed to reveal the active amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2,4-difluoro-D-homophenylalanine is unique due to the presence of fluorine atoms at the 2 and 4 positions on the phenyl ring.

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)

InChI Key

WHMGZFGSXUFZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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